molecular formula C19H17ClN4O3 B11665613 3-(2-chlorophenyl)-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

3-(2-chlorophenyl)-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11665613
M. Wt: 384.8 g/mol
InChI Key: IWODWDRHQQXRTK-SRZZPIQSSA-N
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Description

3-(2-chlorophenyl)-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a pyrazole ring, a chlorophenyl group, and a dimethoxyphenyl group. The presence of these functional groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 3-(2-chlorophenyl)-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the condensation of 2-chlorobenzaldehyde with 2,5-dimethoxybenzaldehyde in the presence of a suitable catalyst to form the corresponding hydrazone. This intermediate is then cyclized with hydrazine hydrate to yield the final pyrazole derivative. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .

Chemical Reactions Analysis

3-(2-chlorophenyl)-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of key enzymes involved in cell proliferation, thereby exhibiting anticancer effects. Additionally, its antimicrobial activity is attributed to its ability to interfere with the synthesis of essential biomolecules in microorganisms .

Comparison with Similar Compounds

When compared to similar compounds, 3-(2-chlorophenyl)-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide stands out due to its unique combination of functional groups, which impart distinct chemical properties and biological activities. Similar compounds include:

Properties

Molecular Formula

C19H17ClN4O3

Molecular Weight

384.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H17ClN4O3/c1-26-13-7-8-18(27-2)12(9-13)11-21-24-19(25)17-10-16(22-23-17)14-5-3-4-6-15(14)20/h3-11H,1-2H3,(H,22,23)(H,24,25)/b21-11+

InChI Key

IWODWDRHQQXRTK-SRZZPIQSSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3Cl

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3Cl

Origin of Product

United States

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